molecular formula C10H9NO2 B6596153 Indole-2,4,5,6,7-d5-3-acetic acid CAS No. 76937-78-5

Indole-2,4,5,6,7-d5-3-acetic acid

Cat. No.: B6596153
CAS No.: 76937-78-5
M. Wt: 180.21 g/mol
InChI Key: SEOVTRFCIGRIMH-SNOLXCFTSA-N
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Biochemical Analysis

Biochemical Properties

Indole-2,4,5,6,7-d5-3-acetic acid plays a significant role in biochemical reactions, particularly in plant physiology as an auxin, a class of plant hormones that regulate growth and development. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the indole-3-pyruvic acid pathway, where it is synthesized from tryptophan by the action of tryptophan aminotransferases (TAMs) and indole-3-aldehyde dehydrogenases (IADs) . These interactions are crucial for the regulation of plant growth and development.

Cellular Effects

This compound influences various cellular processes, including cell elongation, division, and differentiation. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, this compound promotes cell elongation by modulating the expression of genes involved in cell wall loosening and expansion . Additionally, it influences the synthesis of other hormones and secondary metabolites, thereby impacting overall plant growth and development.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to specific receptors and enzymes. It acts as a signaling molecule, binding to auxin receptors such as TIR1/AFB proteins, which leads to the degradation of AUX/IAA proteins and the activation of auxin-responsive genes . This process results in the modulation of gene expression and subsequent physiological responses in plants. Additionally, it can inhibit or activate various enzymes involved in its biosynthesis and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation of auxin-responsive genes and continuous promotion of cell elongation and division .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can promote normal growth and development, while at high doses, it may cause toxic or adverse effects. For instance, in plant models, high concentrations of the compound can lead to abnormal growth patterns, such as excessive elongation or stunted growth . These threshold effects highlight the importance of precise dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the indole-3-pyruvic acid pathway. It interacts with enzymes such as tryptophan aminotransferases and indole-3-aldehyde dehydrogenases, which convert tryptophan to indole-3-acetic acid . These interactions are essential for maintaining metabolic flux and regulating the levels of various metabolites in the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. In plants, the compound is transported through the vascular system, primarily via the phloem, to various tissues where it exerts its effects . The localization and accumulation of the compound are regulated by auxin transporters such as PIN proteins, which facilitate its directional movement within the plant.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. In plant cells, the compound is often found in the cytoplasm and nucleus, where it interacts with auxin receptors and other signaling molecules . Post-translational modifications and targeting signals direct the compound to these compartments, ensuring its proper function and regulation of cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indole-2,4,5,6,7-d5-3-acetic acid typically involves the deuterium labeling of indole-3-acetic acid. One common method is the base-catalyzed hydrogen/deuterium exchange reaction, where indole-3-acetic acid is treated with deuterium oxide (D2O) in the presence of a base . This process results in the replacement of hydrogen atoms with deuterium atoms at specific positions on the indole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium oxide and optimized reaction conditions to ensure maximum deuterium incorporation and yield .

Chemical Reactions Analysis

Types of Reactions

Indole-2,4,5,6,7-d5-3-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-3-carboxylic acid derivatives, while reduction can produce various indole-based alcohols .

Properties

IUPAC Name

2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i1D,2D,3D,4D,6D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOVTRFCIGRIMH-SNOLXCFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CC(=O)O)[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90710429
Record name [(2,4,5,6,7-~2~H_5_)-1H-Indol-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90710429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76937-78-5
Record name [(2,4,5,6,7-~2~H_5_)-1H-Indol-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90710429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-indolylacetic acid; (N-methyl)-2- or -3-indolylacetic acid; 3-(3-indolyl)propionic acid; 3- or 2-indolylacrylic acid (also (N-methyl)); (2-methyl-3-indolyl)acetic acid, 3,4-(methylenedioxy)phenylacetic acid; 3,4-(methylenedioxy)cinnamic acid; indole-3-butyric acid; (5-methoxyindol-3-yl)acetic acid; naphthyl-1- or -2-acetic acid; flavone-8-acetic acid; 5,6-dimethylxanthone-4-acetic acid (L. L. Thomsen et al.: Cancer Chemother, Pharmacol. 31, 151ff. (1992) demonstrate that the corticoid 21-carboxylic esters prepared from this could also have an antitumorigenic effect, likewise the abovementioned chlorambucil).
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2-acetic acid
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5,6-dimethylxanthone 4-acetic acid
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corticoid 21-carboxylic esters
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[Compound]
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(N-methyl)-2- or -3-indolylacetic acid
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3- or 2-indolylacrylic acid
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Synthesis routes and methods II

Procedure details

Anti-skatole antibodies were prepared essentially in the same manner as described by Weiler, Planta (1981) 153:319-324 for preparing antibodies to detect a plant hormone, indole acetic acid. A skatole analogue-, indole-3-acetic acid (IAA), bovine serum albumin (BSA) conjugate was prepared by a mixed anhydride method. IAA (52.3 mg, 300 μmol) in 2 ml dimethylformamide (DMF) was treated with 75 μl tri-n-butyl amine and the solution was cooled to about -10° to -15° C. Forty μl of isobutylchlorocarbonate was added to that mixture, and the solution was stirred for about 10 min. That mixture was continually stirred while a total of 420 mg of BSA, dissolved in a mixture of 23 ml 50% DMF solution and 420 μl of 1N NaOH was slowly added. Following addition of the BSA, the solution was stirred at 0° C. for an hour. 100 μl of 1N NaOH was then added. The mixture was stirred for an additional four hours at 0° C. That mixture was dialyzed twice against 2 L of 10% DMF and then against water (4×1 L).
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100 μL
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anhydride
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52.3 mg
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75 μL
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2 mL
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23 mL
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420 μL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indole-2,4,5,6,7-d5-3-acetic acid
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Indole-2,4,5,6,7-d5-3-acetic acid
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Indole-2,4,5,6,7-d5-3-acetic acid
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Indole-2,4,5,6,7-d5-3-acetic acid

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